Target Engagement: High-Affinity Binding to the NMDA Glycine Site (Kd = 0.8 nM)
Gavestinel demonstrates sub-nanomolar affinity for the glycine site of the NMDA receptor, a key differentiating factor from other classical glycine site antagonists. Saturation binding studies using [³H]GV150526A in rat cerebral cortical membranes determined a Kd value of 0.8 nM (pKd = 9.08) [1]. This is over 80-fold more potent than the classical antagonist 5,7-dichlorokynurenic acid (DCKA), which has a reported KB of 65 nM [2]. The high affinity is further supported by a Ki value of 8.5 nM for displacement of [³H]glycine binding [3].
| Evidence Dimension | Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.8 nM |
| Comparator Or Baseline | 5,7-dichlorokynurenic acid (DCKA): KB = 65 nM |
| Quantified Difference | Gavestinel exhibits ~81-fold higher affinity |
| Conditions | Saturation binding with [³H]GV150526A in rat cerebral cortical membranes |
Why This Matters
This establishes Gavestinel as a benchmark for high-affinity glycine site antagonism, essential for experiments requiring potent and sustained target engagement with minimal compound.
- [1] Mugnaini M, Meoni P, Bunnemann B, Corsi M, Bowery NG. Receptor binding characteristics of the novel NMDA receptor glycine site antagonist [3H]GV150526A in rat cerebral cortical membranes. Eur J Pharmacol. 2000 Mar 17;391(3):233-41. View Source
- [2] Baron BM, Harrison BL, Miller FP, McDonald IA, Salituro FG, Schmidt CJ, Sorensen SM, White HS, Palfreyman MG. Activity of 5,7-dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. J Pharmacol Exp Ther. 1990 Apr;253(1):325-32. View Source
- [3] BindingDB: GAVESTINEL (GV-150526X). Ki for inhibition of [³H]glycine binding to NMDA receptor glycine site. View Source
